2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid
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Overview
Description
2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of benzo[b]thiophene derivatives with acetylamino-propionic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-propionic acid
- Thiophene-2-boronic acid pinacol ester
- Benzo[b]thien-2-ylboronic acid
Comparison: Compared to these similar compounds, 2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid is unique due to its acetylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
63024-19-1 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-acetamido-3-(1-benzothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(15)14-11(13(16)17)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CPRQXUYFBNCFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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